molecular formula C26H22O7 B2474007 benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-87-5

benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2474007
CAS No.: 869080-87-5
M. Wt: 446.455
InChI Key: VHOFGAUMVYIYGH-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the coumarin core and a benzyl ester-linked acetoxy group at the 7-position. The coumarin scaffold (2H-chromen-2-one) is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which enhance lipophilicity and may influence binding interactions with biological targets. The benzyl ester moiety improves membrane permeability but may reduce hydrolytic stability compared to carboxylic acid forms.

Properties

IUPAC Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-22-11-9-18(13-24(22)30-2)21-12-19-8-10-20(14-23(19)33-26(21)28)31-16-25(27)32-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFGAUMVYIYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation to form the chromen-2-one core, followed by O-alkylation to introduce the benzyl group. The reaction conditions often involve the use of bases such as potassium hydroxide and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one core.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chromen-2-one moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of the chromen-2-one core.

Scientific Research Applications

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one core can interact with reactive oxygen species, thereby exerting antioxidant effects. Additionally, the compound may modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Molecular Features

A comparative analysis of structurally similar benzyl acetate-functionalized coumarins reveals key differences in substituents and their implications (Table 1).

Table 1: Structural Comparison of Benzyl Acetate Coumarin Derivatives

Compound ID 3-Substituent 2-Position 4-Position 7-Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl 2-oxo Benzyl acetoxy ~450 (estimated) High lipophilicity; electron-rich aromatic system
2-methoxyphenoxy 2-methyl 4-oxo Benzyl acetoxy 462 (C₂₆H₂₂O₈) Steric hindrance from methyl; 4-oxo tautomerism
Benzyl 4-methyl Benzyl acetoxy 400 (C₂₅H₂₀O₅) Bulky benzyl group reduces solubility
Phenoxy 2-methyl 4-oxo Benzyl acetoxy 432 (C₂₅H₂₀O₇) Phenoxy enables π-π interactions
3-methylphenoxy 4-oxo Benzyl acetoxy 416 (C₂₅H₂₀O₆) Enhanced hydrophobicity
Key Observations:

Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than single methoxy () or phenoxy () groups. This may enhance antioxidant activity or binding to redox-sensitive enzymes .

The benzyl substituent in significantly reduces aqueous solubility, which may hinder bioavailability compared to the target compound’s dimethoxy groups .

Benzyl Ester Stability :

  • All analogues share a benzyl acetoxy group, which improves lipophilicity but is prone to hydrolysis. The target compound’s stability under physiological conditions may vary depending on the electronic environment of the coumarin core .

Biological Activity

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one structure, which is known for its ability to interact with various biological targets. The presence of the benzyl and methoxy groups enhances its lipophilicity and potential bioactivity.

Property Value
Molecular FormulaC22H23O5
Molecular Weight367.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds with a chromenone structure exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated efficacy against various bacterial strains.

  • Case Study : In vitro assays revealed an IC50 value of 10 µM against Staphylococcus aureus, indicating moderate antibacterial activity .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory properties are significant for therapeutic applications. The compound may inhibit pro-inflammatory cytokines and reduce inflammatory responses in cellular models.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance biological activity further. For instance:

  • Synthesis : The compound is synthesized via esterification methods, yielding derivatives with improved solubility and bioactivity .
  • In Silico Studies : Molecular docking studies suggest strong binding affinities to acetylcholinesterase, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

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